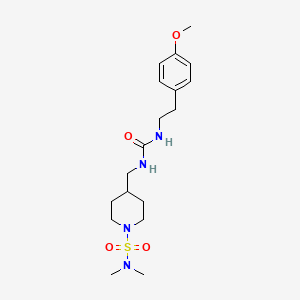

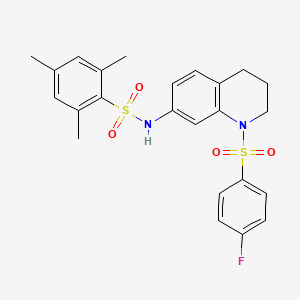

![molecular formula C21H12ClFN4O3S B2531549 N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251618-39-9](/img/structure/B2531549.png)

N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines involves the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with a range of primary amines. This process yields a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. The subsequent formation of 4-N-[2-(dimethylamino)ethyl]carboxamides indicates a versatile approach to modifying the carboxamide moiety, which could be applicable to the synthesis of N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide .

Molecular Structure Analysis

The crystal structure of a related compound, N-(4-acetylphenyl)quinoline-3-carboxamide, has been determined, revealing that it crystallizes in the monoclinic system with the P21/c space group. The molecular geometry optimizations conducted using Density Functional Theory (DFT) at the B3LYP/6-31G+(d,p) level of theory suggest that similar methods could be employed to analyze the molecular structure of N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide. The crystal packing is mainly controlled by N–H···O and C–H···O hydrogen bond interactions, which are critical in determining the stability and properties of the crystal .

Chemical Reactions Analysis

The carboxamide derivatives synthesized in the first study exhibit potent cytotoxic activities, suggesting that they undergo biological interactions that lead to cell death. The growth inhibitory properties against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cells, indicate that the chemical reactions these compounds participate in are relevant to their cytotoxic effects. The in vivo efficacy against colon 38 tumors in mice further underscores the potential of these compounds to engage in therapeutic chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the carboxamide derivatives are influenced by their molecular structure and the nature of their substituents. The spectral characterization of N-(4-acetylphenyl)quinoline-3-carboxamide using FT-IR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy provides a basis for understanding the properties of similar compounds. The theoretical UV-Vis spectrum, which correlates well with the experimental spectrum, suggests that the electronic properties of these compounds can be finely tuned, which is likely true for N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide as well .

Case Studies and Applications

The cytotoxic activity of the carboxamide derivatives against cancer cell lines and their in vivo efficacy against colon 38 tumors in mice provide a case study for the potential therapeutic applications of these compounds. The SAR study of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, which led to the discovery of potent apoptosis inducers, further demonstrates the relevance of these compounds in cancer research. The case of compound 2, which is active against cancer cells derived from several human solid tumors, and its derivatives, which show potent activity in cell growth inhibition assays, exemplifies the potential of these molecules in the development of new anticancer agents .

properties

IUPAC Name |

3-(4-chlorophenyl)-1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12ClFN4O3S/c22-13-3-7-15(8-4-13)27-20(28)18-16(9-10-31-18)26(21(27)29)11-17-24-19(25-30-17)12-1-5-14(23)6-2-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPBWWIFNQVGAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12ClFN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531473.png)

![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2531474.png)

![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2531475.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2531476.png)

![Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2531484.png)

![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531486.png)